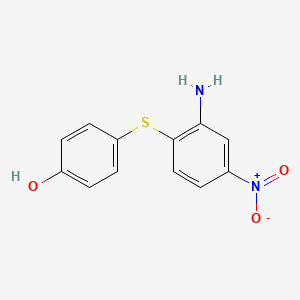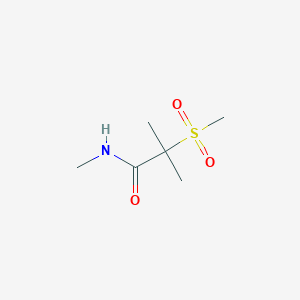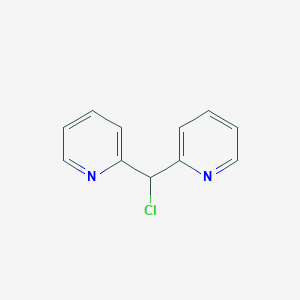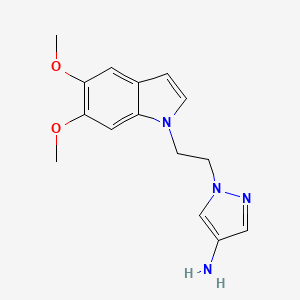
Bis(4-aminobutyl)(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-aminobutyl)(methyl)amine is a chemical compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is structurally characterized by a butane backbone with amino groups attached at the 1 and 4 positions, and an additional methyl group attached to one of the nitrogen atoms. Polyamines like this compound play crucial roles in cellular functions, including cell growth, proliferation, and differentiation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminobutyl)(methyl)amine typically involves the reaction of 1,4-dibromobutane with methylamine, followed by the introduction of an additional amino group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 1,4-dibromobutane reacts with methylamine to form N-(4-bromobutyl)-N-methylamine.
Step 2: N-(4-bromobutyl)-N-methylamine undergoes nucleophilic substitution with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Bis(4-aminobutyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
Bis(4-aminobutyl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes such as cell growth and differentiation.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and neuroprotection.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bis(4-aminobutyl)(methyl)amine involves its interaction with cellular components. The compound can bind to DNA, RNA, and proteins, influencing their structure and function. It is known to modulate the activity of enzymes involved in polyamine metabolism, thereby affecting cellular proliferation and differentiation. The molecular targets include ornithine decarboxylase and spermidine/spermine N1-acetyltransferase, which are key enzymes in polyamine biosynthesis and catabolism.
相似化合物的比较
Similar Compounds
N-(4-aminobutyl)-N-ethylisoluminol: A chemiluminescent compound used in bioassays and imaging.
Agmatine: A biogenic amine derived from arginine, involved in neurotransmission and cellular signaling.
Spermidine: A polyamine involved in cellular growth and differentiation.
Uniqueness
Bis(4-aminobutyl)(methyl)amine is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to modulate polyamine metabolism makes it a valuable tool in research focused on cell growth, differentiation, and therapeutic applications.
属性
分子式 |
C9H23N3 |
|---|---|
分子量 |
173.30 g/mol |
IUPAC 名称 |
N'-(4-aminobutyl)-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-11H2,1H3 |
InChI 键 |
YGSZVVMFWRFFCI-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCN)CCCCN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

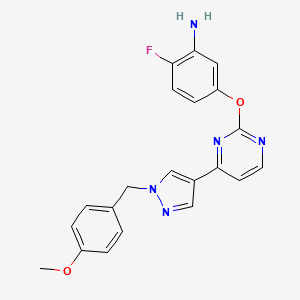
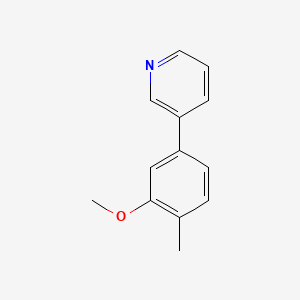

![4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol](/img/structure/B8379837.png)

![{4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid](/img/structure/B8379872.png)
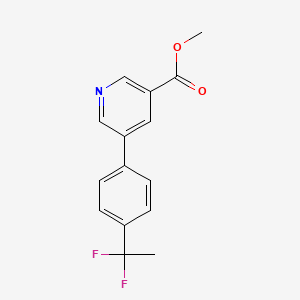
![2-[(1-Benzothien-2-ylcarbonyl)amino]nicotinic acid](/img/structure/B8379876.png)
![2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate](/img/structure/B8379879.png)
